Cas no 1211517-28-0 (Ethyl 2-(pyrrolidin-3-yl)-1,3-thiazole-4-carboxylate)

Ethyl 2-(pyrrolidin-3-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a pyrrolidine moiety and an ethyl ester group. This structure imparts versatility in synthetic applications, particularly in medicinal chemistry, where it serves as a key intermediate for the development of biologically active molecules. The pyrrolidine ring enhances conformational flexibility, while the thiazole-ester framework offers reactivity for further functionalization. Its balanced lipophilicity and steric profile make it suitable for drug discovery efforts targeting central nervous system (CNS) or enzyme modulation. The compound’s stability under standard conditions ensures reliable handling in laboratory settings.
Ethyl 2-(pyrrolidin-3-yl)-1,3-thiazole-4-carboxylate structure
1211517-28-0 structure
商品名:Ethyl 2-(pyrrolidin-3-yl)-1,3-thiazole-4-carboxylate
CAS番号:1211517-28-0
MF:C10H14N2O2S
メガワット:226.295361042023
CID:5250336
PubChem ID:83854406

Ethyl 2-(pyrrolidin-3-yl)-1,3-thiazole-4-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 2-(pyrrolidin-3-yl)-1,3-thiazole-4-carboxylate
    • 1211517-28-0
    • EN300-379676
    • Ethyl 2-(pyrrolidin-3-yl)-1,3-thiazole-4-carboxylate
    • インチ: 1S/C10H14N2O2S/c1-2-14-10(13)8-6-15-9(12-8)7-3-4-11-5-7/h6-7,11H,2-5H2,1H3
    • InChIKey: LUGRXHFTEKPGBW-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(C(=O)OCC)N=C1C1CNCC1

計算された属性

  • せいみつぶんしりょう: 226.07759887g/mol
  • どういたいしつりょう: 226.07759887g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 238
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 79.5Ų

Ethyl 2-(pyrrolidin-3-yl)-1,3-thiazole-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-379676-0.05g
ethyl 2-(pyrrolidin-3-yl)-1,3-thiazole-4-carboxylate
1211517-28-0
0.05g
$266.0 2023-05-25
Enamine
EN300-379676-0.1g
ethyl 2-(pyrrolidin-3-yl)-1,3-thiazole-4-carboxylate
1211517-28-0
0.1g
$396.0 2023-05-25
Enamine
EN300-379676-10.0g
ethyl 2-(pyrrolidin-3-yl)-1,3-thiazole-4-carboxylate
1211517-28-0
10g
$4914.0 2023-05-25
Enamine
EN300-379676-5.0g
ethyl 2-(pyrrolidin-3-yl)-1,3-thiazole-4-carboxylate
1211517-28-0
5g
$3313.0 2023-05-25
Enamine
EN300-379676-0.5g
ethyl 2-(pyrrolidin-3-yl)-1,3-thiazole-4-carboxylate
1211517-28-0
0.5g
$891.0 2023-05-25
Enamine
EN300-379676-2.5g
ethyl 2-(pyrrolidin-3-yl)-1,3-thiazole-4-carboxylate
1211517-28-0
2.5g
$2240.0 2023-05-25
Enamine
EN300-379676-1.0g
ethyl 2-(pyrrolidin-3-yl)-1,3-thiazole-4-carboxylate
1211517-28-0
1g
$1142.0 2023-05-25
Enamine
EN300-379676-0.25g
ethyl 2-(pyrrolidin-3-yl)-1,3-thiazole-4-carboxylate
1211517-28-0
0.25g
$567.0 2023-05-25

Ethyl 2-(pyrrolidin-3-yl)-1,3-thiazole-4-carboxylate 関連文献

Ethyl 2-(pyrrolidin-3-yl)-1,3-thiazole-4-carboxylateに関する追加情報

Ethyl 2-(pyrrolidin-3-yl)-1,3-thiazole-4-carboxylate: A Comprehensive Overview

Ethyl 2-(pyrrolidin-3-yl)-1,3-thiazole-4-carboxylate, with the CAS number 1211517-28-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrrolidine ring and a thiazole ring, making it a promising candidate for various applications in drug discovery and material science.

The thiazole ring in Ethyl 2-(pyrrolidin-3-yl)-1,3-thiazole-4-carboxylate is a heterocyclic aromatic structure that contributes to the compound's stability and reactivity. The pyrrolidine ring, on the other hand, adds flexibility and potential for bioavailability due to its five-membered nitrogen-containing structure. Recent studies have highlighted the importance of such structural features in enhancing the pharmacokinetic properties of bioactive molecules.

One of the most notable aspects of this compound is its versatility in synthetic chemistry. Researchers have explored various methods to synthesize Ethyl 2-(pyrrolidin-3-yl)-1,3-thiazole-4-carboxylate, including microwave-assisted synthesis and catalytic cross-coupling reactions. These methods not only improve the efficiency of synthesis but also pave the way for large-scale production, which is crucial for its potential commercial applications.

In terms of biological activity, Ethyl 2-(pyrrolidin-3-yl)-1,3-thiazole-4-carboxylate has shown promising results in recent studies. For instance, it has demonstrated significant antitumor activity in preclinical models, suggesting its potential as a candidate for anticancer drug development. Additionally, the compound has exhibited anti-inflammatory properties, making it a valuable lead compound for developing treatments for inflammatory diseases.

The environmental impact of Ethyl 2-(pyrrolidin-3-yl)-1,3-thiazole-4-carboxylate is another area of growing interest. Studies have been conducted to assess its biodegradability and toxicity profiles under various environmental conditions. These studies are essential for ensuring that the compound can be safely used in industrial and medical applications without posing risks to ecosystems.

From a structural perspective, Ethyl 2-(pyrrolidin-3-yl)-1,3-thiazole-4-carboxylate's carboxylic acid ester group plays a critical role in its chemical reactivity and functionalization possibilities. This group allows for further modifications, such as hydrolysis to form the corresponding carboxylic acid or substitution reactions to introduce additional functional groups.

Recent advancements in computational chemistry have also provided deeper insights into the electronic properties and molecular interactions of Ethyl 2-(pyrrolidin-3-yli)-1,3-thiazole4-carboxylium. Quantum mechanical calculations have revealed that the compound exhibits favorable electronic transitions that could be exploited in optoelectronic applications.

In conclusion, Ethyl 2-(pyrrolidin-something-something), with CAS No.something-something-something is a multifaceted compound with immense potential across various scientific domains. Its unique structure, coupled with its diverse biological activities and synthetic versatility, positions it as a key player in future research and development efforts.

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